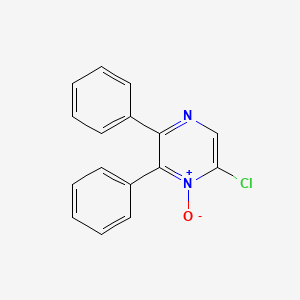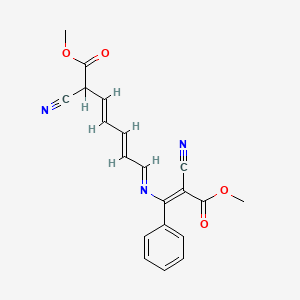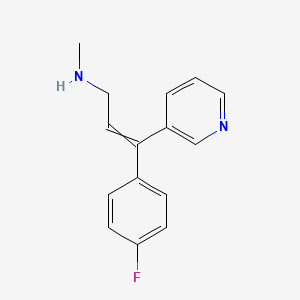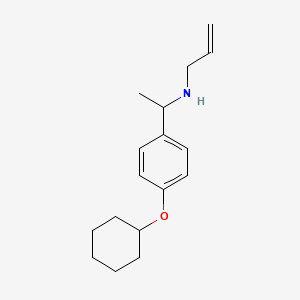![molecular formula C19H25O4P B14445924 Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate CAS No. 75417-00-4](/img/structure/B14445924.png)
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is an organophosphorus compound that features a phosphanyl group bonded to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate typically involves the reaction of dimethoxy(diphenyl)phosphine with ethyl 3-bromopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate has several scientific research applications:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate involves its ability to interact with various molecular targets through its phosphanyl and ester groups. The phosphanyl group can coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Dimethylphosphine oxide: A related compound with similar reactivity.
Ethyl 3-phosphonopropanoate: A structurally similar compound with a phosphonate group instead of a phosphanyl group.
Uniqueness
Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate is unique due to its combination of a phosphanyl group with an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
75417-00-4 |
|---|---|
分子式 |
C19H25O4P |
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl 3-[dimethoxy(diphenyl)-λ5-phosphanyl]propanoate |
InChI |
InChI=1S/C19H25O4P/c1-4-23-19(20)15-16-24(21-2,22-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3 |
InChIキー |
DLOBCMIRQYKKFO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)


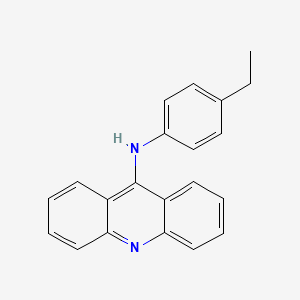
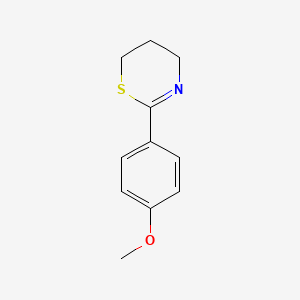
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
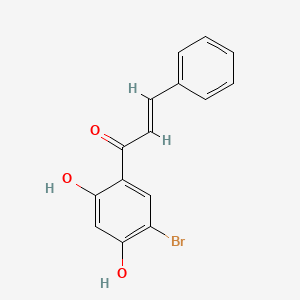
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
